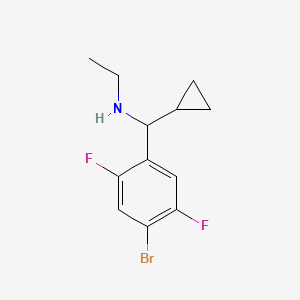
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is a chemical compound with the molecular formula C12H14BrF2N. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a phenyl ring, along with an ethanamine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with cyclopropylmethylamine under reductive amination conditions. This process may involve the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-((4-Bromo-2,5-difluorophenyl)methyl)ethanamine
- n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)propanamine
- n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)butanamine
Uniqueness
n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is unique due to the combination of its bromine, fluorine, and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features can result in different reactivity patterns and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C12H14BrF2N |
|---|---|
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
N-[(4-bromo-2,5-difluorophenyl)-cyclopropylmethyl]ethanamine |
InChI |
InChI=1S/C12H14BrF2N/c1-2-16-12(7-3-4-7)8-5-11(15)9(13)6-10(8)14/h5-7,12,16H,2-4H2,1H3 |
Clé InChI |
ZKRYRAIYLWSURV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C1CC1)C2=CC(=C(C=C2F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


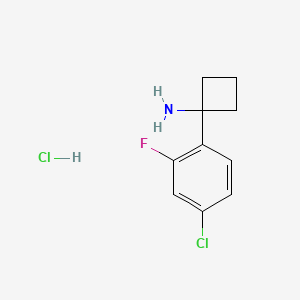
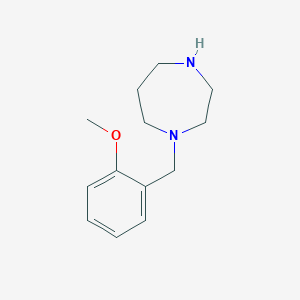

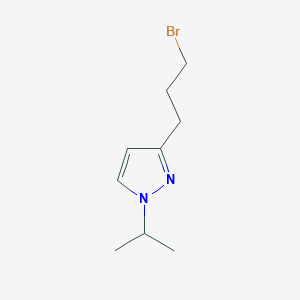
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)

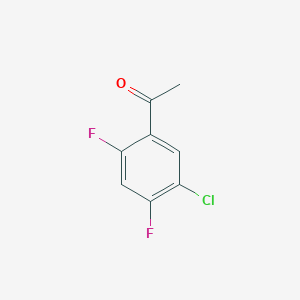
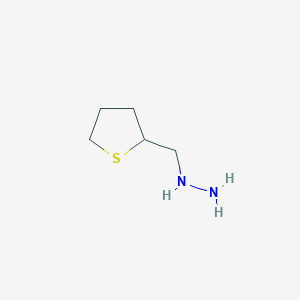
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)




